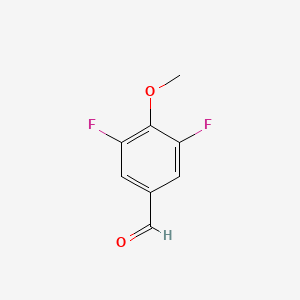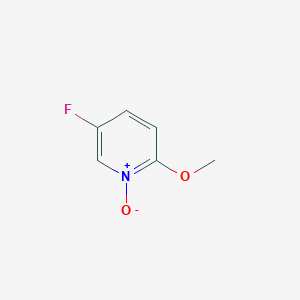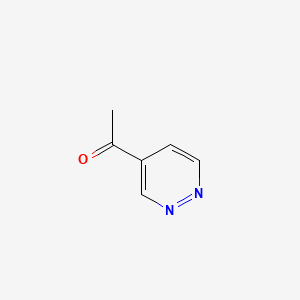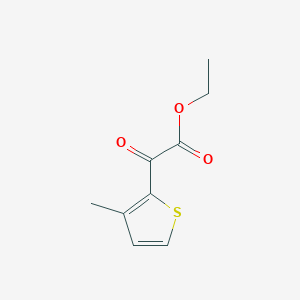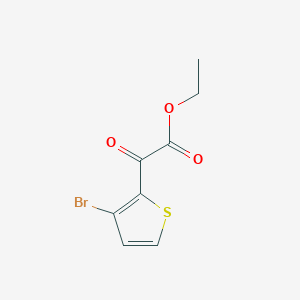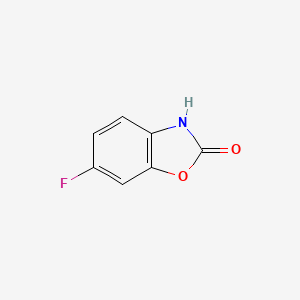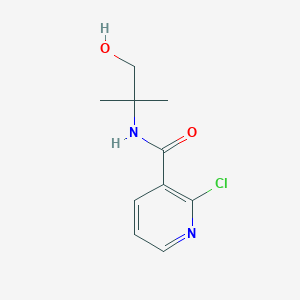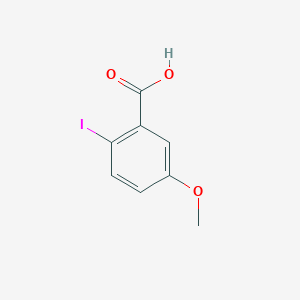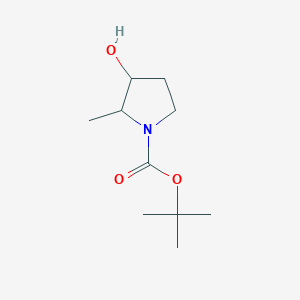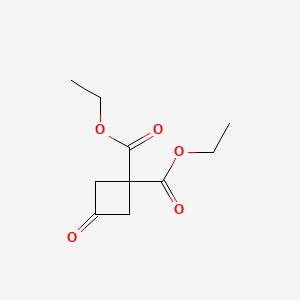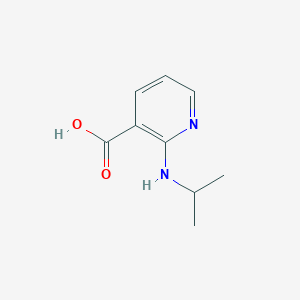
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole
概要
説明
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.57 .
Molecular Structure Analysis
The InChI code for 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole has a molecular weight of 201.57 . More specific physical and chemical properties might be available in specialized chemical databases or literature .科学的研究の応用
Anticancer Agent Development
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole: has been utilized in the synthesis of indole-based compounds with potential anticancer properties. These compounds have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The structure–activity relationship studies of these molecules could lead to the development of more potent anticancer agents.
Antifungal Applications
Derivatives of 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole have been explored for their antifungal activities. Some synthesized compounds displayed promising results against pathogens like G. zeae, F. oxysporum, and C. mandshurica, indicating potential use in agricultural fungicides .
Tubulin Polymerization Modulation
The indole nucleus, often found in molecules containing 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole , is a key structural motif in the design of antitubulin agents. These agents target microtubule assembly, causing mitotic blockade and cell apoptosis, which is crucial in cancer treatment .
Bioactive Molecule Synthesis
The compound serves as a building block in the synthesis of bioactive molecules with a broad spectrum of biological activities. This includes the development of plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .
Molecular Diversity Studies
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole: is used in molecular diversity studies to create a variety of structurally diverse molecules. This aids in understanding the relationship between molecular structure and biological activity, which is fundamental in drug discovery .
Chemical Education and Research
Due to its versatile applications in synthesizing bioactive compounds, 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is also valuable in chemical education. It provides a practical example of how chemical synthesis can lead to compounds with significant real-world applications, thereby enriching the learning experience for students and researchers .
特性
IUPAC Name |
6-nitro-1,3-benzodioxole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVGDBZRBILXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574304 | |
| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | |
CAS RN |
50425-29-1 | |
| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

